
2-Methyl-1-undecanol
Overview
Description
2-Methyl-1-undecanol (CAS: 10522-26-6) is a branched primary alcohol with the molecular formula C₁₂H₂₆O and a molecular weight of 186.33 g/mol . It has a density of 0.830 g/cm³, a boiling point of 250.85°C (estimated), and a refractive index of 1.4382 . Its low vapor pressure (0.00476 mmHg at 25°C) and moderate hydrophobicity (logP ~4.8) make it suitable for applications in fragrances, cosmetics, and industrial solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-1-undecanol is typically synthesized from methyl nonyl acetaldehyde through a hydrogenation process . Another method involves the oxidation of undecane to form undecanal, which then reacts with methanol and undergoes a reduction reaction to produce this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves the hydrogenation of methyl nonyl acetaldehyde under specific conditions to ensure high yield and purity .
Chemical Reactions Analysis
Oxidation Reactions
2-Methyl-1-undecanol undergoes oxidation to form ketones or carboxylic acids depending on reaction conditions.
Dehydration Reactions
Dehydration eliminates water to form alkenes, with mechanisms dependent on steric and electronic factors.
Mechanistic Comparison
Parameter | E1 Mechanism | E2 Mechanism |
---|---|---|
Intermediate | Carbocation | Concerted transition state |
Rate Dependence | [Alcohol], [acid] | [Alcohol], [base] |
Stereochemistry | Non-stereospecific | Anti-periplanar H and OH required |
Dominance | Favored in polar solvents, stable carbocations | Favored with strong bases, hindered carbocations |
Studies on analogous secondary alcohols (e.g., 2-methylcyclohexanol) confirm E1 dominance in aqueous acid, while sterically hindered systems show E2 contributions .
Reduction and Hydrogenolysis
Though this compound is already a reduced species, its derivatives (e.g., ketones) can undergo further reduction:
Substitution Reactions
The hydroxyl group can be replaced by halides or other nucleophiles:
Reagent | Product | Conditions | Yield |
---|---|---|---|
SOCl₂ | 1-Chloro-2-methylundecane | Anhydrous, reflux | ~75% |
PBr₃ | 1-Bromo-2-methylundecane | Ether, 0–25°C | ~82% |
Esterification and Ether Formation
Reactions with carboxylic acids or alkylating agents yield derivatives:
Reaction Type | Reagents | Product |
---|---|---|
Esterification | Acetic anhydride/H⁺ | 2-Methylundecyl acetate |
Williamson synthesis | CH₃I, K₂CO₃ | 1-Methoxy-2-methylundecane |
Thermal Decomposition
Pyrolysis at >300°C produces a mixture of alkenes and smaller hydrocarbons, with 1-methylundecene as the dominant product (GC-MS data) .
Key Mechanistic Insights from Comparative Studies
-
Steric Effects : The branching at C₂ reduces nucleophilic substitution rates compared to linear alcohols .
-
Solvent Influence : Polar aprotic solvents enhance elimination over substitution in acidic conditions .
-
Catalyst Specificity : Transition-metal catalysts (e.g., Pt, Pd) selectively dehydrogenate secondary alcohols to ketones without over-oxidation .
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
2-Methyl-1-undecanol is primarily used as an intermediate in the synthesis of other organic compounds. Its structure allows it to participate in various chemical reactions, making it valuable in the production of more complex molecules. For instance, it can be utilized in the synthesis of esters and other functionalized alcohols that are important in fragrance and flavor industries .
Precursor for Undecanal
One notable application is its role as a precursor for undecanal through chemoselective oxidation. This transformation can be catalyzed using fluorous derivatives of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), which highlights its utility in synthetic organic chemistry .
Biological Applications
Antidote for Toxins
Research indicates that this compound may have potential as an antidote for certain toxins, such as bungarotoxin. It has been studied for its protective effects against neurotoxic agents, showcasing its relevance in pharmacological research .
Microbial Interactions
The compound has also been investigated for its interactions with microbial populations. Studies have shown that fatty alcohols like this compound can influence the growth and activity of various bacteria, which could have implications for food preservation and safety .
Industrial Applications
Solvent Properties
Due to its hydrophobic nature and solubility in organic solvents, this compound is employed as a solvent in various industrial applications. Its ability to dissolve a wide range of substances makes it suitable for use in formulations requiring non-polar solvents .
Fragrance and Flavor Industry
In the fragrance industry, this compound is valued for its pleasant odor profile. It is often used as a component in perfumes and flavorings due to its ability to impart floral and citrus notes. This application underscores the importance of fatty alcohols in enhancing sensory attributes in consumer products .
Case Studies
Mechanism of Action
The mechanism of action of 2-Methyl-1-undecanol, particularly its antifungal activity, involves disrupting the plasma membrane of fungal cells. This disruption inhibits the native membrane-associated function of integral proteins, leading to cell death . The compound acts as a nonionic surfactant, which enhances its ability to disrupt cell membranes.
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares 2-Methyl-1-undecanol with structurally related alcohols based on chromatographic and physical properties:
Compound | Molecular Formula | Molecular Weight (g/mol) | Kovats Index | Retention Time (min) | Concentration (μg/g) |
---|---|---|---|---|---|
This compound | C₁₂H₂₆O | 186.33 | 1611 | 28.821 | 0.78 ± 0.07 |
2-Ethyl-1-dodecanol | C₁₄H₃₀O | 214.36 | 1620 | 28.821 | 26.55 ± 4.60 |
2-Undecanol | C₁₁H₂₄O | 172.31 | 1301 | 20.26 | Not reported |
1-Dodecanol | C₁₂H₂₆O | 186.33 | Not reported | 28.821 | 28.0 |
2-Nonen-1-ol | C₉H₁₈O | 142.24 | 1222 | Not reported | 0.35 ± 0.01 |
Key Observations :
- Kovats Index: this compound (1611) has a higher retention volatility than 2-Nonen-1-ol (1222) but lower than 2-Ethyl-1-dodecanol (1620), reflecting its intermediate boiling point .
- Structural Impact: Branching at the C₂ position in this compound reduces its volatility compared to linear isomers like 1-Dodecanol .
Anticancer Activity
This compound is a minor component (2.3%) in Etlingera rhizome essential oils, which exhibit cytotoxic effects against MCF-7 and P388 cancer cells (IC₅₀: 7.5–5.0 µg/mL). Comparatively, 1-Dodecanol (28.0%) and lauryl acetate (30.0%) dominate the mixture, implying this compound enhances efficacy through synergy rather than direct action .
Biodegradability
Geobacillus spp. degrade this compound 100% within 24 hours, outperforming esters (e.g., lauryl acetate: <12.6% degradation) and polyaromatic hydrocarbons (e.g., 9,10-dimethylanthracene: 3.2–20.1%) . This high biodegradability makes it environmentally preferable to persistent compounds like 28-Nor-17β(H)-hopane (<10.1% degradation) .
Role in Microbial Contamination
This compound is a microbial volatile organic compound (MVOC) uniquely produced by Pseudomonas aeruginosa in contaminated cosmetics. Unlike general MVOCs (e.g., phenylethyl alcohol or indole), it serves as a species-specific biomarker for detecting P. aeruginosa .
Biological Activity
2-Methyl-1-undecanol (CAS Registry Number: 10522-26-6) is a long-chain alcohol with a molecular formula of CHO and a molecular weight of 186.33 g/mol. This compound has garnered attention due to its potential biological activities, particularly in the fields of toxicology and pharmacology. This article aims to present a comprehensive overview of the biological activity of this compound, including toxicity studies, immunological effects, and potential applications.
This compound is characterized by its hydrophobic nature due to the long hydrocarbon chain, which influences its biological interactions and absorption characteristics. The compound's structure can be represented as follows:
Acute and Chronic Toxicity
Research indicates that this compound exhibits low acute toxicity. A read-across approach using similar compounds suggests that the No Observed Adverse Effect Level (NOAEL) for repeated oral exposure in rats is approximately 150 mg/kg body weight per day . In dermal absorption studies, it was found that only 5.2% of the applied dose was absorbed through the skin, indicating a low systemic exposure risk .
Study Type | NOAEL (mg/kg/day) | Effects Observed |
---|---|---|
Oral Repeated-Dose | 150 | No significant adverse effects noted |
Dermal Absorption | Low | Minimal systemic absorption |
Genotoxicity
Genotoxicity assessments have shown that this compound does not induce structural chromosome aberrations in vitro, suggesting a low risk for genotoxic effects . This finding is supported by studies on analogs such as 2-ethyl-1-hexanol, which did not exhibit genotoxic potential under similar conditions.
Case Study 1: Developmental Toxicity
In developmental toxicity studies involving related compounds, it was observed that high doses led to maternal toxicity without significant teratogenic effects at lower concentrations. For example, the NOAEL for maternal toxicity in rats was determined to be 840 mg/kg/day , based on reduced body weight gain . This suggests that while developmental risks may exist at high exposures, lower doses may be safe.
Case Study 2: Long-term Exposure
A long-term study involving repeated dosing of similar alcohols indicated no significant adverse health outcomes at moderate exposure levels. The findings suggested that chronic exposure did not lead to notable changes in organ weights or histopathological alterations at doses below the NOAEL .
Q & A
Basic Research Questions
Q. How can 2-Methyl-1-undecanol be reliably identified in complex mixtures like plant extracts or synthetic blends?
- Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) with optimized parameters (e.g., RT: 28.821 min, molecular ion m/z 186) for separation and identification. Cross-reference retention indices (e.g., AI: 1301–1365) and mass spectral libraries (e.g., NIST Chemistry WebBook) to distinguish it from structural analogs like 2-Dodecanol or 2-Hexadecanol. Validate findings with synthetic standards and orthogonal techniques like NMR if purity is uncertain .
Q. What are the key physicochemical properties of this compound critical for experimental design?
- Methodological Answer : Key properties include molecular weight (186.33 g/mol), density (0.830 g/cm³), and refractive index (1.4382 at 20°C). Solubility in ethanol and ether is high, but aqueous solubility is limited. These parameters influence solvent selection for extraction, reaction conditions, and analytical method development (e.g., GC-MS vs. HPLC). Always cross-check with authoritative databases like the CRC Handbook to address discrepancies in reported values .
Q. How can researchers isolate this compound from natural sources such as essential oils?
- Methodological Answer : Employ steam distillation or Soxhlet extraction using non-polar solvents (e.g., hexane) to isolate volatile components. Fractionate the extract via column chromatography (silica gel, gradient elution with hexane:ethyl acetate) and confirm purity using GC-MS. For example, Etlingera rhizomes yielded 2.3–34.1% this compound via this approach, depending on species and extraction efficiency .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer : Discrepancies in cytotoxicity (e.g., IC₅₀ ranging from 5 µg/mL to >100 µg/mL across cell lines) may arise from purity, assay protocols, or cell-specific sensitivity. Standardize bioassays by:
Using ≥95% pure compound (validated via GC-MS and NMR).
Including dose-response curves (e.g., 1–100 µg/mL) with positive controls.
Replicating under identical conditions (e.g., MTT assay for MCF-7, P388 cells).
Correlate bioactivity with quantified concentrations in crude extracts to avoid false positives from co-eluting compounds .
Q. How can researchers optimize GC-MS parameters to distinguish this compound from isomers in E&L studies?
- Methodological Answer : Adjust column polarity (e.g., DB-5MS for moderate polarity) and temperature ramp (e.g., 5°C/min from 50°C to 280°C) to resolve peaks. Use selective ion monitoring (SIM) for m/z 186 (molecular ion) and fragment ions (e.g., m/z 71, 85) to enhance specificity. Compare retention factors (RMF: 796) and probability scores (Prob: 3.54%) against internal libraries to minimize misidentification .
Q. What computational approaches predict the pharmacokinetic behavior of this compound in drug discovery?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity with targets like bungarotoxin. Use ADMET predictors (e.g., SwissADME) to evaluate logP (estimated 4.2), bioavailability, and metabolic stability. Validate in vitro with Caco-2 permeability assays and hepatic microsomal stability tests. Note that high hydrophobicity may limit aqueous solubility, necessitating formulation studies .
Q. How do researchers address variability in solubility data for this compound across literature sources?
- Methodological Answer : Conduct systematic solubility studies using shake-flask methods in buffered solutions (pH 2–8) and organic solvents. Compare results with CRC Handbook data (e.g., 0.830 g/cm³ density) and adjust for temperature effects. For bioassays, use co-solvents like DMSO (<1% v/v) to maintain solubility without cytotoxicity. Document solvent purity and equilibration time to ensure reproducibility .
Properties
IUPAC Name |
2-methylundecan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O/c1-3-4-5-6-7-8-9-10-12(2)11-13/h12-13H,3-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGZXHVORLPLICA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20864287 | |
Record name | 2-Methyl-1-undecanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20864287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10522-26-6 | |
Record name | 2-Methyl-1-undecanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10522-26-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-1-undecanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010522266 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Undecanol, 2-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Methyl-1-undecanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20864287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methylundecanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.958 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-METHYL-1-UNDECANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B2321D186B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.